N-[(5-methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine
Description
N-[(5-Methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine is a secondary amine derivative featuring a 2,3-dihydro-1,4-benzodioxin core substituted with a 5-methylthiophen-2-ylmethyl group. The benzodioxin moiety contributes to its electron-rich aromatic system, which is often exploited in medicinal chemistry for enhancing binding interactions with biological targets . The compound has been cataloged as a research chemical by suppliers such as Santa Cruz Biotechnology (sc-355017) and CymitQuimica, though it is currently listed as discontinued . Its structural uniqueness lies in the hybrid architecture combining a benzodioxin ring (common in anti-inflammatory and antimicrobial agents) with a thiophene-methyl group, which may influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10-2-4-12(18-10)9-15-11-3-5-13-14(8-11)17-7-6-16-13/h2-5,8,15H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYQQJCHKWMHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-Methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine typically involves multiple steps, starting with the preparation of the thiophene derivative and the benzodioxin core. One common approach is the reaction of 5-methylthiophene-2-carboxaldehyde with 2,3-dihydro-1,4-benzodioxin-6-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and a suitable solvent like methanol or ethanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-[(5-Methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or sulfonates in the presence of a base.
Addition: Electrophilic addition reactions can be facilitated by using strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N-[(5-Methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has been studied for its potential biological activity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets and pathways can lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism by which N-[(5-Methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the context and application, but it generally involves modulation of biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 2,3-dihydro-1,4-benzodioxin-6-amine scaffold is a versatile pharmacophore, and its derivatives exhibit diverse biological activities. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Benzodioxin Derivatives
Key Observations :
Substituent-Driven Activity: Sulfonamide derivatives (e.g., 4-methylbenzenesulfonamide) demonstrate strong antibacterial and enzyme inhibitory activities, likely due to sulfonamide’s role in disrupting bacterial folate synthesis and enzyme active sites . Thiophene-containing analogs (e.g., the target compound) are theorized to enhance pharmacokinetic properties, as thiophenes are known to improve membrane permeability and metabolic stability . Acetamide and carboxylic acid derivatives exhibit anti-inflammatory and anti-diabetic effects, with the carboxylic acid group enabling ionic interactions in enzymatic pockets .
Biological Performance :
- The benzodioxin core is critical for anti-inflammatory and antimicrobial activities across derivatives, possibly due to its planar structure facilitating π-π stacking with biomolecules .
- Nitro and methyl groups on sulfonamides enhance biofilm inhibition but may increase cytotoxicity, as seen in 5e and 5f (hemolytic activity up to 15%) .
Synthetic Accessibility :
- Most derivatives are synthesized via nucleophilic substitution of 2,3-dihydro-1,4-benzodioxin-6-amine with electrophiles (e.g., sulfonyl chlorides, bromoacetyl bromides) under basic conditions . The target compound could follow a similar route using 5-methylthiophen-2-ylmethyl chloride.
Biological Activity
N-[(5-methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine, also known by its CAS number 861224-74-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C12H13N1O2S
- Molecular Weight : 233.30 g/mol
- SMILES Representation : Cc1ccc(s1)C2CC(COC2=O)N(C)C
Biological Activity Overview
Research into the biological activity of N-[(5-methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine suggests that it may exhibit various pharmacological effects. The following sections summarize key findings related to its biological activity.
Antioxidant Activity
Studies indicate that compounds with similar structures often exhibit antioxidant properties, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress. This could suggest potential applications in preventing oxidative damage in cells.
Enzyme Inhibition
N-[ (5-methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary data suggest that it may act as a selective inhibitor of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism .
The mechanisms underlying the biological effects of N-[(5-methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine are not fully elucidated. However, its structural similarity to known MAO inhibitors points to potential interactions with neurotransmitter systems.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
